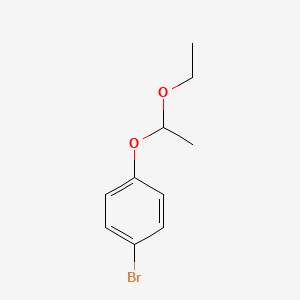

methyl 7-bromo-1,2-benzoxazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a chemical compound with the CAS Number: 2090909-62-7 . It has a molecular weight of 256.06 and its IUPAC name is methyl 7-bromobenzo[d]isoxazole-4-carboxylate .

Molecular Structure Analysis

The InChI code for methyl 7-bromo-1,2-benzoxazole-4-carboxylate is 1S/C9H6BrNO3/c1-13-9(12)5-2-3-7(10)8-6(5)4-11-14-8/h2-4H,1H3 .Physical And Chemical Properties Analysis

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a powder that is stored at room temperature .科学研究应用

- Benzoxazole derivatives, including methyl 7-bromo-1,2-benzoxazole-4-carboxylate, have been investigated for their antimicrobial properties. In a study, several benzoxazole analogues were synthesized and evaluated for in vitro antibacterial and antifungal activities . Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited potent antimicrobial activity against various bacterial strains, comparable to existing antibiotics.

- The same study explored the anticancer activity of these benzoxazole compounds. Among them, compounds 4, 6, 25, and 26 demonstrated promising effects against human colorectal carcinoma (HCT116) cancer cells, outperforming the standard drug 5-fluorouracil .

- Benzoxazole derivatives, including 2-methylbenzoxazole (a close relative), have been used in the synthesis of HIV-reverse transcriptase inhibitors . These inhibitors play a crucial role in managing HIV infections.

- Benzoxazole moieties serve as building blocks in material chemistry. They are used in the synthesis of fluorescent probes for metal ions .

- Additionally, benzoxazole derivatives have been employed as whitening agents and elastase inhibitors .

- Benzoxazoles structurally resemble guanine and adenine, key nucleic acid bases. Their ability to interact with biological receptors makes them valuable in drug design .

- Benzoxazole derivatives have been discovered as natural product constituents. Examples include closoxazole A and B, AJI9561, nataxazole, and nocarbenzoxazole G and F .

Antimicrobial Activity

Anticancer Potential

HIV-Reverse Transcriptase Inhibition

Material Chemistry and Fluorescent Probes

Isosteres of Nucleic Acid Bases

Natural Product Isolation

安全和危害

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions of methyl 7-bromo-1,2-benzoxazole-4-carboxylate could be in the field of medicinal chemistry, particularly in drug discovery.

作用机制

Target of Action

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Result of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific effects of this compound are subjects of ongoing research.

属性

| { "Design of the Synthesis Pathway": "The synthesis of methyl 7-bromo-1,2-benzoxazole-4-carboxylate can be achieved through a multi-step process involving the bromination of 2-aminophenol, followed by the synthesis of the benzoxazole ring and the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-aminophenol", "acetic anhydride", "sodium acetate", "bromine", "sulfuric acid", "methanol", "triethylamine" ], "Reaction": [ "Step 1: Bromination of 2-aminophenol with bromine and sulfuric acid to yield 7-bromo-2-aminophenol", "Step 2: Synthesis of benzoxazole ring by reacting 7-bromo-2-aminophenol with acetic anhydride and sodium acetate in the presence of sulfuric acid to yield 7-bromo-2-(2-acetoxyphenyl)benzoxazole", "Step 3: Esterification of carboxylic acid group with methanol and triethylamine to yield methyl 7-bromo-1,2-benzoxazole-4-carboxylate" ] } | |

CAS 编号 |

2090909-62-7 |

产品名称 |

methyl 7-bromo-1,2-benzoxazole-4-carboxylate |

分子式 |

C9H6BrNO3 |

分子量 |

256.1 |

纯度 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。